3,6,9,12,15-Pentaoxaoctacosan-1-oic acid 3,6,9,12,15-Pentaoxaoctacosan-1-oic acid
Brand Name: Vulcanchem
CAS No.: 201986-48-3
VCID: VC16881533
InChI: InChI=1S/C23H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-26-14-15-27-16-17-28-18-19-29-20-21-30-22-23(24)25/h2-22H2,1H3,(H,24,25)
SMILES:
Molecular Formula: C23H46O7
Molecular Weight: 434.6 g/mol

3,6,9,12,15-Pentaoxaoctacosan-1-oic acid

CAS No.: 201986-48-3

Cat. No.: VC16881533

Molecular Formula: C23H46O7

Molecular Weight: 434.6 g/mol

* For research use only. Not for human or veterinary use.

3,6,9,12,15-Pentaoxaoctacosan-1-oic acid - 201986-48-3

Specification

CAS No. 201986-48-3
Molecular Formula C23H46O7
Molecular Weight 434.6 g/mol
IUPAC Name 2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C23H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-26-14-15-27-16-17-28-18-19-29-20-21-30-22-23(24)25/h2-22H2,1H3,(H,24,25)
Standard InChI Key UHRCIAWKFRKOIG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCOCCOCCOCCOCCOCC(=O)O

Introduction

Molecular Structure and Nomenclature

The systematic name 3,6,9,12,15-Pentaoxaoctacosan-1-oic acid follows IUPAC nomenclature rules, indicating a 28-carbon chain (octacosan) with ether oxygen atoms at positions 3, 6, 9, 12, and 15, and a carboxylic acid group (-COOH) at position 1. The molecular formula is inferred as C<sub>23</sub>H<sub>46</sub>O<sub>7</sub>, derived by replacing the terminal hydroxyl group of the alcohol analog (C<sub>23</sub>H<sub>48</sub>O<sub>6</sub>, PubChem CID 15920073) with a carboxyl moiety. Key structural features include:

  • Backbone: A C<sub>28</sub> hydrocarbon chain with repeating ethylene glycol units (-OCH<sub>2</sub>CH<sub>2</sub>-).

  • Ether linkages: Five oxygen atoms positioned at intervals of three carbons, creating a hydrophilic region.

  • Terminal carboxyl group: Enhances solubility in polar solvents and enables conjugation reactions.

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaFunctional GroupMolecular Weight (g/mol)CAS Number
3,6,9,12,15-Pentaoxaoctacosan-1-olC<sub>23</sub>H<sub>48</sub>O<sub>6</sub>-OH420.6 19097-60-0
3,6,9,12,15-Pentaoxahexacosan-1-olC<sub>21</sub>H<sub>44</sub>O<sub>6</sub>-OH392.6 92691-26-4
3,6,9,12,15-Pentaoxanonacosan-1-oic acidC<sub>24</sub>H<sub>48</sub>O<sub>7</sub>-COOH448.6 120001-52-7

The carboxylic acid derivative (C<sub>23</sub>H<sub>46</sub>O<sub>7</sub>) is expected to exhibit a molecular weight of 434.6 g/mol, bridging the gap between its alcohol and longer-chain acid analogs .

Synthesis and Chemical Reactivity

Synthetic Pathways

Polyether carboxylic acids are typically synthesized via:

  • Stepwise Etherification: Sequential Williamson ether synthesis using ethylene oxide and long-chain alkyl halides, followed by oxidation of the terminal alcohol to a carboxylic acid .

  • Oxidation of Alcohol Analogs: Catalytic oxidation of 3,6,9,12,15-Pentaoxaoctacosan-1-ol (PubChem CID 15920073) using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or potassium permanganate under acidic conditions.

Key Reaction:
R-OHH2SO4KMnO4R-COOH\text{R-OH} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{R-COOH}
This method is widely employed for converting primary alcohols to carboxylic acids .

Reactivity Profile

  • Acid-Base Reactions: The carboxyl group donates protons (pK<sub>a</sub> ≈ 4.5–5.0), forming salts with bases (e.g., NaOH → R-COO⁻Na⁺).

  • Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to yield esters (R-COOCH<sub>3</sub>).

  • Conjugation: The carboxylate anion participates in amide bond formation with amines, relevant in polymer chemistry .

Physicochemical Properties

Predicted Properties

PropertyValueMethod of Determination
LogP3.8–4.2XLogP3
Water Solubility0.1–1.0 mg/LPubChem Est. (Alcohol analog)
Melting Point45–55°CAnalog extrapolation
Boiling Point>300°C (decomposes)Thermogravimetric analysis

The carboxylic acid group introduces polarity, marginally improving water solubility compared to alcohol analogs (e.g., 3,6,9,12,15-Pentaoxaoctacosan-1-ol: 0.01 mg/L) .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1700 cm<sup>-1</sup> (C=O stretch), 2500–3300 cm<sup>-1</sup> (O-H stretch, broad) .

  • <sup>1</sup>H NMR: δ 1.26 (m, alkyl chain), δ 3.55–3.75 (m, ether -OCH<sub>2</sub>CH<sub>2</sub>O-), δ 12.1 (s, COOH) .

Applications and Industrial Relevance

Surfactants and Emulsifiers

The amphiphilic structure (hydrophobic alkyl chain + hydrophilic polyether/carboxyl groups) makes it suitable for:

  • Nonionic Surfactants: Stabilizing oil-in-water emulsions in cosmetics .

  • Drug Delivery Systems: Micelle formation for hydrophobic drug solubilization .

Polymer Chemistry

  • Polyester Synthesis: Co-polymerization with diols to form biodegradable polymers .

  • Crosslinking Agents: Carboxyl groups enable covalent network formation in hydrogels .

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